![molecular formula C13H14ClNO2 B2835334 [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411295-05-9](/img/structure/B2835334.png)
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This compound has gained significant attention in the scientific community due to its potential use in cancer treatment. In
Mecanismo De Acción
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone targets RNA polymerase I transcription by binding to the DNA-RNA hybrid and stabilizing it. This stabilization leads to the formation of DNA damage, which activates the p53 pathway. The activation of the p53 pathway ultimately results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to have significant biochemical and physiological effects. It has been found to induce DNA damage and activate the p53 pathway in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone in lab experiments is its selectivity for cancer cells. This selectivity allows for the targeting of cancer cells while sparing normal cells. However, one limitation of using [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone. One direction is to explore the potential use of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone in combination with other cancer treatments. Another direction is to study the potential use of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone in the treatment of other diseases, such as viral infections. Additionally, further research is needed to fully understand the mechanism of action of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone and its potential side effects.
In conclusion, [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone has shown significant potential in the treatment of cancer. Its selectivity for cancer cells and ability to induce DNA damage and activate the p53 pathway make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of sodium borohydride to form 2-(2-chlorophenyl)pyrrolidine. This intermediate is then reacted with epichlorohydrin in the presence of sodium hydroxide to form [2-(2-chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to have potential therapeutic applications in cancer treatment. It has been found to selectively inhibit RNA polymerase I transcription, which is overexpressed in many cancer cells. This inhibition leads to the activation of the p53 pathway, which ultimately results in cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
[2-(2-chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-10-5-2-1-4-9(10)11-6-3-7-15(11)13(16)12-8-17-12/h1-2,4-5,11-12H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHASJOPMIQFYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(oxirane-2-carbonyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

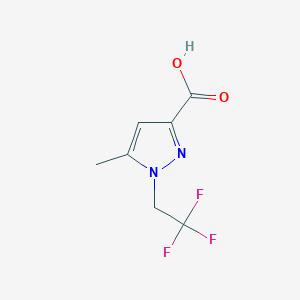
![1-(4-ethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2835253.png)
![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2835254.png)
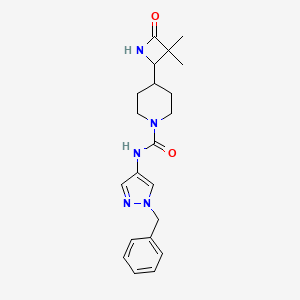
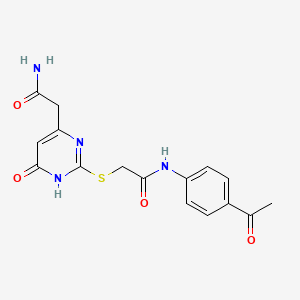
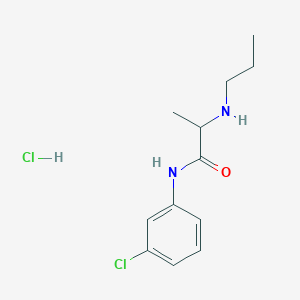
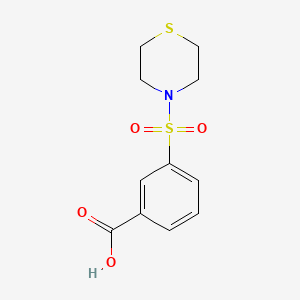
![3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2835264.png)
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide](/img/structure/B2835265.png)
![(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2835266.png)
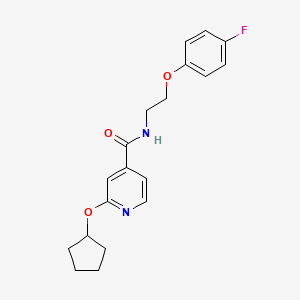
![1-benzyl-7-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2835270.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2835274.png)